(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol (MBD) is an important organic compound that is commonly used in various scientific research applications. MBD is a chiral compound, meaning it has two different configurations of its molecular structure, and is used to synthesize various other compounds. MBD is an important tool in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves the protection of a diol intermediate followed by a substitution reaction to introduce the methoxybenzyl group. The final step involves deprotection of the intermediate to yield the desired product.
Starting Materials
1,3-butanediol, 4-methoxybenzyl chloride, Sodium hydride, Tetrahydrofuran, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate
Reaction
Step 1: Protection of 1,3-butanediol with methoxybenzyl chloride in the presence of sodium hydride and tetrahydrofuran to yield (S)-4-(4-methoxybenzyloxy)-1,3-butanediol, Step 2: Substitution reaction of the protected intermediate with 4-methoxybenzyl chloride in the presence of sodium hydride and tetrahydrofuran to introduce the methoxybenzyl group, Step 3: Deprotection of the intermediate with methanol and hydrochloric acid to remove the methoxybenzyl protecting group, Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate, Step 5: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase, Step 6: Recrystallization of the purified product from methanol to obtain (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol as a white crystalline solid
Wirkmechanismus
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it has two different configurations of its molecular structure. When (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is used in the synthesis of other compounds, the two different configurations of the molecule can interact with the other molecules in different ways. This can lead to different effects on the synthesis of the compound.
Biochemische Und Physiologische Effekte
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has no known biochemical or physiological effects. It is used as a starting material for the synthesis of other compounds, and is not intended to be used as a drug or for any other purpose.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol in lab experiments is that it is a relatively inexpensive and readily available starting material. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it can be used to synthesize other compounds with different configurations. However, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has a relatively low yield when used in reactions, and the reaction can be slow.
Zukünftige Richtungen
There are a number of potential future directions for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol. One potential direction is the development of new methods for the synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its yield and reduce the time needed for the reaction. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the synthesis of other compounds, such as chiral drugs. Another potential direction is the development of new methods for the purification of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its purity and reduce the time needed for the purification process. Finally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.
Wissenschaftliche Forschungsanwendungen
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an important compound in the development of new drugs. It can be used as a starting material for the synthesis of other compounds, such as chiral drugs. (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can also be used in the synthesis of chiral intermediates, which can be used in the development of new drugs. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can be used in the synthesis of chiral auxiliaries, which are important in the purification of chiral drugs.
Eigenschaften
IUPAC Name |
(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOAHFIFQYCKH-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.